molecular formula C24H32N4O2 B2746494 N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941995-67-1

N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2746494
CAS No.: 941995-67-1
M. Wt: 408.546
InChI Key: RYHJNUWXBAVGAW-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Applications

N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide shows potential in antihypertensive applications. A study reported compounds with 3-indolyl-tert-butyl or substituted 3-indolyl-tert-butyl moieties, demonstrating antihypertensive activity, beta-adrenergic receptor antagonist action, and vasodilating activity in various tests (Kreighbaum et al., 1980).

Receptor Agonist Properties

Research has identified compounds structurally similar to this compound as having 5-HT1D receptor agonist properties. These compounds have varying degrees of affinity for 5-HT1D alpha and beta receptors (Barf et al., 1996).

Applications in Indole and Oxindole Synthesis

The compound plays a role in the synthesis of indoles and oxindoles. A study described the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide, leading to intermediates easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

Polymerization Applications

Another research avenue includes its use in polymerization processes. An example is the surface-initiated nitroxide-mediated radical polymerization of 2-(dimethylamino)ethyl acrylate on polymeric microspheres, where derivatives of the compound were used (Bian & Cunningham, 2006).

Application in Medicinal Chemistry

The compound's derivatives have been explored in medicinal chemistry, particularly in the context of allosteric modulation of the cannabinoid CB1 receptor. Compounds with similar structures have been shown to affect the binding affinity and cooperativity of the CB1 receptor (Khurana et al., 2014).

Electrochromic Properties

Additionally, the compound's derivatives have been studied for their electrochromic properties, particularly in the context of oxazine derivatives. These studies have explored the microkinetic switching behavior of the derivatives in both solution and device applications (Zhu et al., 2014).

Properties

IUPAC Name

N'-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-24(2,3)26-23(30)22(29)25-16-21(18-10-12-19(13-11-18)27(4)5)28-15-14-17-8-6-7-9-20(17)28/h6-13,21H,14-16H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHJNUWXBAVGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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